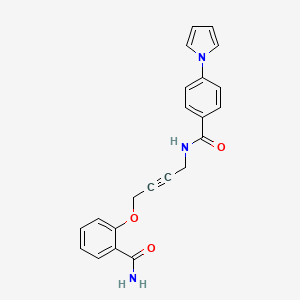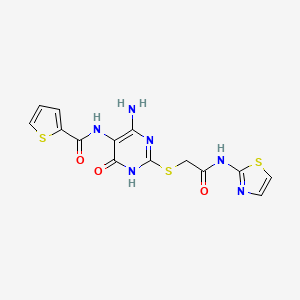![molecular formula C26H20N4O5 B2432813 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1206999-45-2](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, and a quinazolinedione. The presence of these groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several ring structures and functional groups. These groups are likely to influence its physical and chemical properties, as well as its potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar oxadiazole and quinazolinedione groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research has explored the synthesis and reactivity of quinazoline derivatives, highlighting their potential in creating compounds with significant chemical and biological activities. The synthesis of quinazoline derivatives often involves molecular rearrangements and reactions with various reagents to form new compounds with complex structures. For example, the reactivity of 1-unsubstituted 3-chloroquinoline-2,4-diones with ethanolamine and ethylene diamine leads to new types of molecular rearrangements, producing novel quinazoline derivatives (Klásek et al., 2020). Additionally, the reaction of 3-aminoquinoline-2,4-diones with isothiocyanic acid provides an easy pathway to thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones and imidazo[4,5-c]quinolin-4-ones, demonstrating the versatility of quinazoline derivatives in chemical synthesis (Mrkvička et al., 2010).
Potential Applications in Materials Science
Quinazoline and oxadiazole derivatives show promise in materials science, particularly in the development of electronic and luminescent materials. The photophysical properties of derivatives of 2-(2-hydroxyphenyl)-1,3,4-oxadiazole have been investigated, revealing potential applications as charge transport and/or luminescent materials in organic light emitting diodes (OLEDs) (Jin & Zhang, 2013).
Antimicrobial and Antitumor Activity
Several studies have synthesized and evaluated the antimicrobial and antitumor activities of quinazoline-oxadiazole derivatives. For instance, novel 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones demonstrated significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Gupta et al., 2008). Moreover, novel quinazolinone derivatives have been synthesized and shown to possess cytotoxic activity against cancer cell lines, underscoring their potential as anticancer agents (Poorirani et al., 2018).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1206999-45-2 |
|---|---|
Produktname |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C26H20N4O5 |
Molekulargewicht |
468.469 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-2-15-3-6-17(7-4-15)23-28-24(35-29-23)18-8-9-19-20(12-18)27-26(32)30(25(19)31)13-16-5-10-21-22(11-16)34-14-33-21/h3-12H,2,13-14H2,1H3,(H,27,32) |
InChI-Schlüssel |
OJYZCCAOIMQWFP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



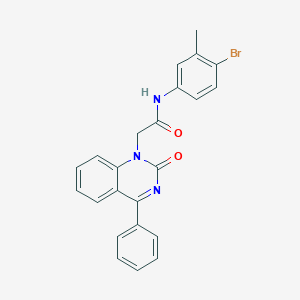
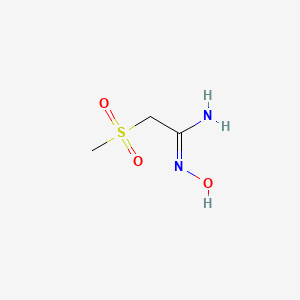
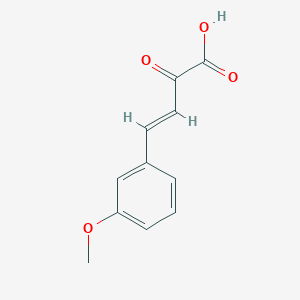
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2432738.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2432739.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile](/img/structure/B2432740.png)
![(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2432741.png)
![N-(Thieno[3,2-b]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2432742.png)
![3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2432743.png)
![5-chloro-6-hydroxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2432745.png)
![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)
![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)
